N-(3-Fluorobenzyl)-4-iodoaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDUVWQDCIALAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Fluorinated and Iodo Substituted Anilines in Synthetic Chemistry
The strategic incorporation of fluorine atoms and iodo groups into aniline (B41778) frameworks is a well-established strategy in synthetic and medicinal chemistry. Fluorine, with its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule. Its introduction can enhance metabolic stability, improve binding affinity to biological targets by forming favorable interactions, and modify the acidity of nearby protons. tandfonline.comnih.gov Fluorinated groups, such as the 3-fluorobenzyl moiety, are therefore frequently integrated into pharmacologically active compounds to fine-tune their properties. tandfonline.com
Similarly, iodo-substituted anilines are highly prized intermediates in organic synthesis. The iodine atom, being the largest and most polarizable of the common halogens, serves as an exceptionally effective leaving group in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net This reactivity makes iodoarenes, including 4-iodoaniline (B139537), versatile precursors for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex organic molecules. nih.govacs.org The presence of the amino group in anilines also provides a convenient handle for further functionalization.
Significance of the N 3 Fluorobenzyl 4 Iodoaniline Scaffold in Advanced Chemical Transformations
The N-(3-Fluorobenzyl)-4-iodoaniline scaffold combines the advantageous features of both its constituent parts, making it a bifunctional intermediate with significant potential in advanced chemical synthesis. The true utility of this compound lies in its capacity to serve as a versatile building block.
The primary point of reactivity for advanced transformations is the carbon-iodine bond on the aniline (B41778) ring. This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Hiyama reactions. researchgate.net These reactions would allow for the introduction of diverse substituents—including alkyl, alkenyl, alkynyl, aryl, and amino groups—at the para-position of the aniline ring. This modularity enables the rapid generation of a library of complex derivatives from a single, common intermediate.
The secondary amine linkage and the 3-fluorobenzyl group are typically more stable under these coupling conditions, acting as a directing group and a modulator of the electronic properties of the final products. The N-(3-fluorobenzyl) moiety, in particular, is found in various biologically active molecules, including potent enzyme inhibitors. nih.govresearchgate.net Therefore, using this compound as a scaffold allows for the late-stage introduction of molecular complexity while retaining a structural motif associated with desirable pharmacological activity.
The synthesis of this scaffold would likely proceed via standard synthetic methodologies such as the reductive amination of 3-fluorobenzaldehyde (B1666160) with 4-iodoaniline (B139537) or the N-alkylation of 4-iodoaniline using a 3-fluorobenzyl halide. acs.org
Scope and Objectives of Research on N 3 Fluorobenzyl 4 Iodoaniline
Precursor Synthesis and Amidation Reactions
The construction of the core this compound structure relies on established amidation and precursor synthesis strategies. These methods focus on the formation of the N-benzyl aniline (B41778) linkage and the strategic introduction of the requisite halogen substituents.
Formation of N-Benzyl Aniline Linkages
The creation of the bond between the benzyl (B1604629) group and the aniline nitrogen is a critical step. Common approaches include direct N-alkylation and reductive amination.
One prevalent method for forging the N-benzyl aniline bond is through the reductive amination of 4-iodoaniline with 3-fluorobenzaldehyde (B1666160). This two-step, one-pot process typically begins with the condensation of the aniline and aldehyde to form an intermediate imine (or Schiff base). Subsequent reduction of this imine, often with a hydride reducing agent like sodium borohydride (B1222165), yields the desired N-benzylaniline derivative. A Chinese patent describes a similar synthesis of N-benzyl aniline derivatives where an aniline and a benzaldehyde (B42025) are reacted in an alcohol solvent at temperatures ranging from -10 to 100 °C, followed by reduction with sodium borohydride. google.com
Alternatively, direct N-alkylation of 4-iodoaniline with a 3-fluorobenzyl halide (e.g., bromide or chloride) presents another viable route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The synthesis of N,N-dibenzyl-p-iodoaniline has been reported through the reaction of p-iodoaniline with benzyl chloride, demonstrating the feasibility of this approach for related structures. prepchem.com
A study on the synthesis of N-benzyl-4-methoxyaniline derivatives also employed the reduction of a Schiff base, formed from 4-methoxyaniline and various benzaldehydes, using sodium borohydride (NaBH₄) to obtain the corresponding N-benzylanilines. nih.gov
| Entry | Aniline Derivative | Aldehyde/Halide | Reaction Type | Product | Ref |
| 1 | 4-Iodoaniline | 3-Fluorobenzaldehyde | Reductive Amination | This compound | google.com |
| 2 | p-Iodoaniline | Benzyl chloride | N-Alkylation | N,N-dibenzyl-p-iodoaniline | prepchem.com |
| 3 | 4-Methoxyaniline | Benzaldehydes | Reductive Amination | N-Benzyl-4-methoxyaniline derivatives | nih.gov |
Strategies for Introducing Halogen Substituents (Iodine and Fluorine)
The introduction of iodine and fluorine atoms onto the aromatic rings is a key aspect of the synthesis of the precursors for this compound. The methods for introducing these halogens differ significantly due to their disparate reactivities.
The iodination of anilines can be achieved through electrophilic aromatic substitution. However, direct reaction with iodine (I₂) is often slow. Therefore, an oxidizing agent is typically required to generate a more potent iodinating species.
The introduction of fluorine onto a benzene (B151609) ring via direct fluorination is generally avoided due to the high reactivity of elemental fluorine, which can lead to multiple substitutions and difficulty in controlling the reaction. More controlled methods often involve the use of specialized electrophilic fluorinating reagents. A computational study on the Ullmann-type N-arylation of substituted aryl halides, including 2-fluoro-4-iodoaniline (B146158) and 3-fluoro-4-iodoaniline, highlights the importance of these halogenated precursors in subsequent coupling reactions. mdpi.com
Transition Metal-Catalyzed Coupling Reactions Utilizing the Iodo Aniline Moiety
The iodine atom in this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the initial scaffold.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Cacchi-type, Stille)
Palladium catalysis is a cornerstone of modern organic synthesis, and the iodoaniline moiety is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. Research has shown the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a range of boronic esters, demonstrating the compatibility of the free N-H group under these conditions. google.com
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Ref |
| 1 | 2-Bromoaniline | Aryl boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-95 | google.com |
| 2 | 4-Iodoacetophenone | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O | 95 | researchgate.net |
| 3 | Aryl Iodide | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | THF | 85-98 | nih.gov |
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The resulting alkynylated anilines are valuable intermediates for further transformations.
The Cacchi-type annulation is a powerful extension of the Sonogashira coupling. When an ortho-amino or ortho-hydroxy aryl iodide is coupled with a terminal alkyne, the resulting intermediate can undergo an intramolecular cyclization to form indole (B1671886) or benzofuran (B130515) rings, respectively. nsf.gov This cascade reaction provides a direct route to these important heterocyclic systems. The synthesis of indoles from o-haloanilines via palladium-catalyzed coupling reactions offers a valuable alternative to traditional methods like the Fischer indole synthesis. nsf.gov
The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. This compound can be coupled with various organostannanes, such as vinyl- or arylstannanes, to produce a range of substituted derivatives. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄. organic-chemistry.org
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product Type | Ref |
| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine base, RT | Aryl Alkyne | wikipedia.org |
| 2 | o-Amino Aryl Iodide | Terminal Alkyne | Pd catalyst / Base | Heat | Indole | nsf.gov |
| 3 | Aryl Iodide | Organostannane | Pd(PPh₃)₄ | Anhydrous solvent | Biaryl/Vinylarene | wikipedia.orgorganic-chemistry.org |
Copper-Catalyzed Ullmann-Goldberg Type Reactions
The Ullmann condensation (or Ullmann-Goldberg reaction) is a classical method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have led to milder reaction conditions. wikipedia.org
For this compound, an Ullmann-type reaction could be envisioned where the aniline nitrogen of a second molecule acts as the nucleophile, leading to the formation of a diarylamine. More commonly, the iodo-substituent would react with another amine in a copper-catalyzed N-arylation. For instance, the coupling of anilines with aryl halides is a key transformation in this class of reactions. wikipedia.org The synthesis of dictyodendrins involved an Ullmann coupling of p-iodoanisole and 1,3-dinitrobenzene (B52904) as a key step. nih.gov
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. Nickel catalysts can facilitate the coupling of aryl halides, including iodides, with a range of partners.
Nickel-catalyzed amination of aryl halides offers a direct route to synthesize substituted anilines. rsc.orgnih.gov For instance, nickel complexes have been shown to catalyze the coupling of aryl chlorides with ammonia (B1221849) or ammonium (B1175870) salts to furnish primary arylamines. nih.gov Similarly, nickel catalysts can promote the amination of aryl halides with anilines to produce diarylamines. rsc.org A nickel-catalyzed aminomethylation of aryl iodides has been reported for the synthesis of protected primary benzylamines. researchgate.net
Furthermore, nickel catalysts are effective in other cross-coupling reactions, such as the Stille coupling , where they have been used to couple aryl ammonium salts with arylstannanes via C-N bond cleavage. nih.gov Nickel has also been employed in Sonogashira-type couplings of aryl iodides with terminal alkynes. nih.gov
An in-depth examination of the synthetic strategies for this compound and its derivatives reveals a landscape rich with modern catalytic methods. These approaches prioritize efficiency, complexity generation, and sustainable practices. This article explores key synthetic methodologies, from metal-catalyzed multicomponent reactions to green chemistry principles, that are pertinent to the formation of this specific diarylamine structure.
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-(3-Fluorobenzyl)-4-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on both the 4-iodophenyl and 3-fluorobenzyl rings, as well as the methylene (B1212753) (-CH₂-) and amine (-NH-) protons. The protons on the 4-iodophenyl group would likely appear as two doublets in the aromatic region, a characteristic AA'BB' system. The protons on the 3-fluorobenzyl group would show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons would likely appear as a doublet, coupled to the amine proton. The amine proton itself would present as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms in the aromatic rings would resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the iodine would be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect. The carbon attached to the fluorine atom would appear as a doublet due to carbon-fluorine coupling, a key indicator of the fluorine's position. The methylene carbon signal would be observed in the aliphatic region (typically 40-60 ppm).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift would be characteristic of a fluorine atom attached to a benzene (B151609) ring. The coupling of this fluorine atom to adjacent protons would result in a multiplet, providing further structural confirmation.
Based on data for analogous compounds, such as N-(4-fluorobenzyl)aniline, the following table provides predicted chemical shifts. rsc.org
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (Iodo-phenyl) | 7.4-7.6 (d) | 138 |
| Aromatic CH (Iodo-phenyl) | 6.5-6.7 (d) | 115 |
| Aromatic CH (Fluoro-benzyl) | 7.0-7.4 (m) | 113-130 (multiple signals) |
| CH₂ | ~4.3 (d) | ~48 |
| NH | Broad singlet | - |
| C-I | - | ~80 |
| C-F | - | ~163 (d) |
| C-N (Iodo-phenyl) | - | ~147 |
| C-N (Benzyl) | - | ~142 |
Note: These are predicted values based on similar structures and may not represent the exact experimental values for this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A prominent feature would be the N-H stretching vibration, typically observed as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-F bond would show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-I bond vibration is expected at lower wavenumbers, often below 600 cm⁻¹. Analysis of the IR spectrum of the precursor, 4-iodoaniline (B139537), shows characteristic N-H stretching bands. researchgate.net
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-F Stretch | 1000-1400 |
| C-I Stretch | < 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would offer further structural insights. Common fragmentation pathways for this type of molecule would include cleavage of the benzylic C-N bond, leading to the formation of a stable 3-fluorobenzyl cation (m/z 109) and a 4-iodoanilino radical. Another likely fragmentation would be the loss of the iodine atom from the molecular ion. The NIST Mass Spectrometry Data Center provides data for the related precursor, 4-iodoaniline. nist.gov
Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC, Flash Chromatography)
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. mdpi.com By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a retention factor (Rf) value can be determined. A single spot on the TLC plate suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides a quantitative measure of purity. By injecting a solution of the compound onto a column packed with a stationary phase and eluting it with a mobile phase, a chromatogram is obtained. The presence of a single, sharp peak indicates a high-purity sample. The retention time is a characteristic of the compound under specific conditions.
Flash Chromatography: For the purification of this compound on a larger scale, flash chromatography is commonly employed. rsc.org This technique uses a column packed with a stationary phase (often silica gel) and a solvent system is passed through the column under pressure to separate the desired compound from impurities. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
Applications of N 3 Fluorobenzyl 4 Iodoaniline in Advanced Organic Synthesis and Materials Research
As a Versatile Building Block for Complex Molecular Architectures
The strategic placement of reactive sites in N-(3-Fluorobenzyl)-4-iodoaniline allows for its use in a variety of synthetic transformations, leading to the creation of diverse and intricate molecules. The presence of the iodine atom facilitates cross-coupling reactions, while the secondary amine linkage and the aromatic rings provide handles for further functionalization and cyclization reactions.
The core structure of this compound serves as a scaffold for the synthesis of a range of substituted anilines and benzylamines. The amino group can be modified, and the aromatic rings can undergo substitution reactions to introduce various functional groups, thereby generating a library of derivatives with tailored electronic and steric properties.
A significant application of this compound and structurally related compounds is in the synthesis of a wide array of heterocyclic systems. These scaffolds are of particular interest due to their prevalence in pharmacologically active compounds and functional materials.
Quinoline and Tetrahydroquinoline Derivatives: The Doebner reaction, which involves the condensation of
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing N-(3-Fluorobenzyl)-4-iodoaniline and its derivatives will likely be dominated by the principles of green and sustainable chemistry. Traditional methods for forming the benzylic amine bond often rely on harsh reducing agents and stoichiometric reagents. Future research is expected to focus on more atom-economical and environmentally benign approaches.
One promising direction is the development of catalytic reductive amination protocols. These methods would ideally utilize non-precious metal catalysts and milder, safer reducing agents like silanes or molecular hydrogen. The direct coupling of 3-fluorobenzaldehyde (B1666160) with 4-iodoaniline (B139537) in a one-pot process, catalyzed by earth-abundant metals such as iron or manganese, represents a significant step towards sustainability.
Furthermore, biocatalytic approaches using enzymes like transaminases could offer highly selective and environmentally friendly routes to this compound. The use of engineered enzymes could allow for the synthesis of enantiomerically pure versions of the compound if a chiral center were to be introduced, which could be critical for certain pharmaceutical applications.
Another area of development will be the exploration of solvent-free or green solvent reaction conditions. The use of deep eutectic solvents, ionic liquids, or even solid-state reactions could significantly reduce the environmental impact of the synthesis.
Exploration of New Catalytic Systems for this compound Transformations
The iodo-substituent on the aniline (B41778) ring of this compound makes it an ideal substrate for a wide range of cross-coupling reactions. Future research will undoubtedly focus on expanding the toolbox of catalytic systems to further functionalize this position.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, will continue to be important. However, the development of more active and stable palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands, will enable these reactions to be carried out under milder conditions and with lower catalyst loadings.
A significant emerging area is the use of photoredox catalysis . Visible-light-mediated reactions could enable novel transformations of this compound that are not accessible through traditional thermal methods. For instance, the direct C-H functionalization of the aniline ring or the activation of the C-I bond under mild conditions could be achieved using photoredox catalysis.
Moreover, the exploration of dual-catalytic systems , combining a transition metal catalyst with an organocatalyst or another transition metal, could open up new avenues for complex molecule synthesis starting from this compound.
Advanced Computational Predictions for Reactivity and Material Properties
Computational chemistry is poised to play an increasingly crucial role in guiding the future research of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and potential for various applications.
Predicting Reactivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, the transition state energies of various reactions, and the influence of the fluoro and iodo substituents on the reactivity of the molecule. This can help in the rational design of new synthetic routes and in understanding the mechanisms of catalytic transformations. For instance, docking analyses on related compounds have been used to understand binding interactions in biological systems. thieme-connect.de
Designing Functional Materials: Computational screening can be employed to predict the potential of this compound derivatives as components of organic electronic materials. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for charge transport, can be calculated. This can accelerate the discovery of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability. thieme-connect.denih.govyoutube.combokkilden.no The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms.
Automated Synthesis: The development of fully automated systems for the synthesis and purification of this compound derivatives would enable high-throughput screening of new compounds for various applications. bokkilden.no This would involve the integration of robotic liquid handlers, flow reactors, and online analytical techniques such as HPLC and mass spectrometry.
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process without the need for isolating intermediates. youtube.com For example, the synthesis of this compound could be immediately followed by a cross-coupling reaction in a subsequent flow module, significantly streamlining the synthesis of more complex target molecules.
Potential for Design of Advanced Functional Materials
The unique combination of a fluorinated aromatic ring and an iodinated aniline moiety in this compound makes it an attractive scaffold for the design of advanced functional materials.
Organic Electronics: The introduction of different substituents at the iodo-position via cross-coupling reactions can be used to tune the electronic properties of the molecule. This could lead to the development of new hole-transporting or electron-transporting materials for use in organic electronic devices. The fluorine atom can also enhance the stability and performance of these materials.
Luminescent Materials: By incorporating suitable chromophores, derivatives of this compound could be designed to exhibit interesting photophysical properties, such as fluorescence or phosphorescence. These materials could find applications in chemical sensors, bio-imaging, and as emitters in OLEDs.
Liquid Crystals: The rigid, aromatic structure of this compound suggests that its derivatives could exhibit liquid crystalline properties. The ability to systematically modify the structure through the iodo- and fluoro- groups would allow for the fine-tuning of the mesophase behavior, leading to new materials for display technologies and other applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-Fluorobenzyl)-4-iodoaniline?
- Methodology : The compound can be synthesized via condensation reactions or halogen substitution. For example:
- Condensation : React 4-iodoaniline with 3-fluorobenzyl chloride in ethanol under reflux (4–6 h). Purify via crystallization in cold ethanol .
- Bromine substitution : Start with brominated intermediates (e.g., 2-Bromo-N-(3-fluorobenzyl)aniline, H56326) and replace Br with iodine via Ullmann coupling or nucleophilic substitution .
- Key Considerations : Monitor reaction progress using TLC. Optimize solvent polarity (e.g., ethanol vs. DMF) to improve yield.
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Resolve bond lengths (e.g., C-I ~2.09 Å) and angles to confirm regiochemistry .
- NMR : Use - and -NMR to verify substituent positions (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 332.0) .
Q. What purification methods are effective for isolating this compound?
- Methods :
- Crystallization : Use cold ethanol to precipitate impurities while retaining the product .
- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for high-purity isolation .
Advanced Research Questions
Q. How do catalytic systems influence the synthesis of 4-iodoaniline precursors?
- Catalyst Optimization :
- Ru nanoparticles : Achieve >80% yield of 4-iodoaniline, with minimal deactivation .
- Co/Ni encapsulated catalysts : Provide 90% yield under optimized conditions (T = 120°C, H pressure = 2 atm) .
Q. What electronic effects arise from the 3-fluorobenzyl and 4-iodo substituents?
- Substituent Analysis :
- Fluorine : Induces electron-withdrawing effects, directing electrophilic substitution meta to the benzyl group .
- Iodine : Enhances aromatic electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can reaction conditions be optimized to minimize byproducts like aniline?
- Approach :
- Temperature control : Maintain T < 130°C to prevent hydrodeiodination .
- Catalyst doping : Add Fe to Ru NPs to suppress aniline formation (<2% yield) .
Q. What role does solvent polarity play in stabilizing intermediates during synthesis?
- Findings :
- Polar aprotic solvents (DMF) : Stabilize charged intermediates in SNAr reactions but may increase side reactions.
- Ethanol : Favors Schiff base formation in condensation reactions due to H-bonding .
Key Research Gaps and Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
